molecular formula C14H21NO3 B13552053 tert-Butyl (2-hydroxy-1-phenylethyl)(methyl)carbamate

tert-Butyl (2-hydroxy-1-phenylethyl)(methyl)carbamate

Cat. No.: B13552053
M. Wt: 251.32 g/mol
InChI Key: HTFWJJKPBNISFN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is an organic compound with the chemical formula C13H19NO3. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of polypeptides due to its protective group (Boc group) which can protect the amino group during selective modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is typically synthesized by reacting phenylglycinol with tert-butyl chloroformate. The reaction is carried out in the presence of an auxiliary catalyst such as dimethylamine. The process involves adding phenylglycinol and tert-butyl chloroformate into a reaction flask and allowing them to react under controlled conditions. The target product is then obtained through crystallization or column chromatography purification .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Scientific Research Applications

tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate involves its role as a protective group in organic synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions.

Comparison with Similar Compounds

tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate can be compared with other similar compounds such as:

    tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar in structure but lacks the methyl group on the nitrogen atom.

    tert-Butyl N-(2-hydroxy-1-phenylethyl)carbamate: Another similar compound with slight variations in the functional groups.

The uniqueness of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate lies in its specific structure and the presence of the Boc group, which provides selective protection during chemical reactions .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)12(10-16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3

InChI Key

HTFWJJKPBNISFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C1=CC=CC=C1

Origin of Product

United States

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